molecular formula C14H16O2 B13769421 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate CAS No. 51178-59-7

3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate

Cat. No.: B13769421
CAS No.: 51178-59-7
M. Wt: 216.27 g/mol
InChI Key: APJQZXPTPACCNB-UHFFFAOYSA-N
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Description

3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate is a chemical compound with the molecular formula C13H16O2 It is a derivative of methacrylate and is known for its unique structural features, which include a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate typically involves the Diels-Alder reaction between cyclopentadiene and methyl methacrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature, and the progress of the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methacrylate group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as coatings and adhesives.

    Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive compounds and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the methacrylate group undergoes radical polymerization, leading to the formation of polymer chains. The bicyclic structure of the compound imparts unique properties to the resulting polymers, such as enhanced rigidity and thermal stability.

Comparison with Similar Compounds

Similar Compounds

    Dicyclopentadiene: A related compound with a similar bicyclic structure, used in the production of resins and polymers.

    Cyclopentadiene: A precursor in the synthesis of various cyclic compounds, including 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate.

    Methyl Methacrylate: A common methacrylate monomer used in the production of polymethyl methacrylate (PMMA).

Uniqueness

This compound is unique due to its fused bicyclic structure, which imparts distinct mechanical and thermal properties to the polymers derived from it. This makes it a valuable compound in the development of advanced materials with specific performance characteristics.

Properties

CAS No.

51178-59-7

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3-tricyclo[5.2.1.02,6]deca-4,8-dienyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H16O2/c1-8(2)14(15)16-12-6-5-11-9-3-4-10(7-9)13(11)12/h3-6,9-13H,1,7H2,2H3

InChI Key

APJQZXPTPACCNB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1C=CC2C1C3CC2C=C3

Origin of Product

United States

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